3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol
Description
Properties
Molecular Formula |
C10H13F2NO |
|---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
3-[(2,6-difluorophenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C10H13F2NO/c11-9-3-1-4-10(12)8(9)7-13-5-2-6-14/h1,3-4,13-14H,2,5-7H2 |
InChI Key |
JETWCDKROGDEHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNCCCO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol typically involves the reaction of 2,6-difluorobenzylamine with an appropriate propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities, and additional purification steps, such as distillation or recrystallization, are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Potential Applications Based on Research
- Estrogen Receptor Degradation: Related research has explored molecules with structural similarities to 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol as estrogen receptor (ER) degraders . One such compound, ERD-3111, showed high degradation potency and efficiency compared to ARV-471, suggesting potential applications in cancer research .
- Biological Activity: 3-{[(2,6-Dichlorophenyl)methyl]amino}propan-1-ol has demonstrated significant biological activity and has been investigated for potential effects such as altering the activity of specific receptors or enzymes, thereby influencing various biochemical pathways.
- Antifungal Agents: 3-(1H-1,2,4-triazol-1-yl)propan-2-ols, which share a propanol group, have been studied as antifungal agents, suggesting a potential avenue for research into 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol .
Structural Similarities and Differences
Several compounds share structural similarities with 3-{[(2,6-Dichlorophenyl)methyl]amino}propan-1-ol:
- 3-Amino-3-(3,4-dichlorophenyl)propan-1-ol hydrochloride: Contains a different dichlorophenyl configuration.
- 3-Amino-3-(3,4-difluorophenyl)propan-1-ol hydrochloride: Contains fluorine instead of chlorine.
- 4-Amino-4-(4-chlorophenyl)butan-1-ol: Features a different alkyl chain length.
The uniqueness of 3-{[(2,6-Dichlorophenyl)methyl]amino}propan-1-ol lies in its specific combination of functional groups that provide distinct biological activities and chemical reactivity compared to similar compounds. Its dichlorophenyl moiety enhances hydrophobic interactions, potentially increasing its efficacy as a pharmaceutical agent.
Cosmetic Applications
Polymers, including synthetic and semi-synthetic types, are a significant class of ingredients in cosmetics, used as film formers, fixatives, rheology modifiers, and more . Cosmetic polymers can be designed with thermal and chemo-sensitive properties and can be used to prepare nanoparticles for delivering fragrances or active nutrients to the skin . While not directly mentioning 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol, this highlights a potential area for exploration .
Mechanism of Action
The mechanism of action of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance the compound’s binding affinity to these targets, leading to various biological effects. The amino and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Dichlorophenyl Analogs
The dichloro-substituted analog, 3-((2,6-Dichlorobenzyl)amino)propan-1-ol (CAS: 214327-89-6), shares structural similarity but replaces fluorine with chlorine atoms. Key differences include:
- Electron-withdrawing effects : Chlorine is less electronegative than fluorine, reducing the compound’s polarity and altering its interaction with biological targets.
- Steric hindrance : The larger atomic radius of chlorine may impede binding to sterically sensitive enzymes or receptors.
| Property | 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol | 3-((2,6-Dichlorobenzyl)amino)propan-1-ol |
|---|---|---|
| Halogen substituents | F (electronegative) | Cl (larger, less electronegative) |
| Lipophilicity (LogP) | ~1.8 (estimated) | ~2.5 (estimated) |
| Metabolic stability | High (resists oxidative metabolism) | Moderate (prone to dechlorination) |
| Status | Research-stage | Discontinued |
Thiophene- and Naphthalene-Substituted Analogs
Compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol () feature heteroaromatic or polycyclic substituents instead of halogenated phenyl groups. These structural differences lead to:
- Solubility : Thiophene and naphthalene groups increase hydrophobicity, reducing aqueous solubility.
- Pharmacological targets : Thiophene derivatives may target serotonin or dopamine receptors, whereas difluorophenyl analogs are more likely to interact with GABAergic or adrenergic systems.
- Synthetic challenges : Impurity profiles of these analogs suggest instability during synthesis, necessitating stringent purification protocols .
Adamantane-Purine Hybrids
Adamantane-substituted purines such as 3-{[6-({3-[1-Adamantyl(hydroxy)methyl]phenyl}amino)-9-isopropyl-9H-purin-2-yl]amino}propan-1-ol (4b, ) integrate bulky adamantane moieties and purine cores. These hybrids exhibit:
- Enhanced rigidity : The adamantane group stabilizes conformational geometry, improving receptor binding specificity.
- Biological activity: Demonstrated antiviral or anticancer effects in preclinical studies, contrasting with the simpler propanolamine scaffold of the target compound.
- Synthetic complexity: Multi-step synthesis involving purine functionalization, unlike the straightforward alkylation used for 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol .
Research Findings and Implications
- Structural-activity relationships (SAR): Fluorine substitution optimizes metabolic stability and target engagement compared to chlorine or non-halogenated analogs.
- Synthetic scalability: Simpler synthesis routes for 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol enhance its appeal for industrial applications compared to complex purine derivatives .
Biological Activity
3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol, also known by its CAS number 612532-19-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and research findings.
Chemical Structure and Properties
The molecular formula for 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol is C9H11F2NO. It features an amino group and a hydroxyl group attached to a propane backbone, with a difluorophenyl moiety enhancing its biological profile.
| Property | Value |
|---|---|
| Molecular Weight | 187.19 g/mol |
| Density | 1.19 g/cm³ |
| Boiling Point | 231.142 °C |
| Melting Point | Not available |
Biological Activity
Research indicates that 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol exhibits a range of biological activities:
1. Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth at certain concentrations .
2. Antiviral Properties
The compound is also being investigated for its antiviral effects. Preliminary data suggest that it may interfere with viral replication mechanisms, although detailed mechanisms remain to be fully elucidated.
3. Neuroprotective Effects
Recent studies have highlighted the potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It appears to stabilize microtubules, which are critical for neuronal function .
The mechanism by which 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol exerts its biological effects involves several pathways:
- Microtubule Stabilization : The compound enhances the stability of microtubules, which is crucial for maintaining neuronal integrity and function .
- Interaction with Enzymes : It may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to microbial and viral infections .
- Binding Affinity : The difluorophenyl group increases lipophilicity, allowing better interaction with hydrophobic regions of target proteins.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 5 to 20 µg/mL depending on the strain tested .
- Neuroprotective Study : A recent investigation focused on the compound's ability to protect against neurodegeneration in vitro. The results demonstrated a significant reduction in cell death when treated with this compound compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
